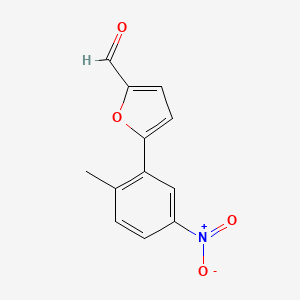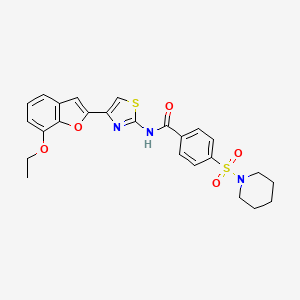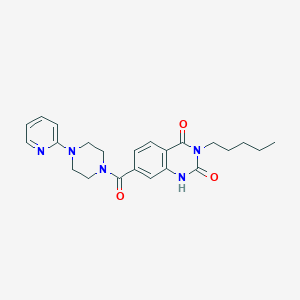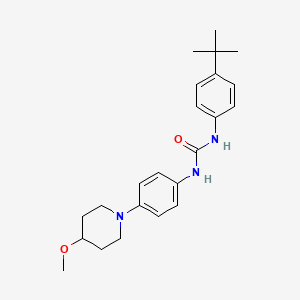
2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid, also known as DIMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIMP is a member of the isoquinoline family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid involves its ability to inhibit the activity of PARP. PARP is an enzyme that is involved in the repair of DNA damage. When DNA is damaged, PARP is activated and recruits other enzymes to the site of damage to repair the DNA. However, if the damage is too severe, PARP can become overactivated and consume large amounts of cellular energy, leading to cell death. By inhibiting PARP, this compound can induce DNA damage and cell death, making it a valuable tool for studying the mechanisms of DNA repair and the development of cancer therapies.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit PARP, this compound has been shown to induce oxidative stress and activate the p53 pathway, a key regulator of cell cycle progression and apoptosis. This compound has also been shown to inhibit the activity of the proteasome, a cellular complex that plays a critical role in protein degradation and turnover. These effects make this compound a valuable tool for studying a variety of cellular processes, including DNA repair, cell cycle progression, and protein degradation.
実験室実験の利点と制限
One of the main advantages of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid is its ability to induce DNA damage and cell death in a controlled and reproducible manner. This makes it a valuable tool for studying the mechanisms of DNA repair and the development of cancer therapies. However, there are also limitations to the use of this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, the effects of this compound can be influenced by a variety of factors such as cell type, culture conditions, and experimental design.
将来の方向性
There are many potential future directions for the study of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid. One promising area of research is the development of novel cancer therapies that target PARP inhibition. This compound and other PARP inhibitors have shown promise in preclinical studies as potential treatments for a variety of cancers, including breast and ovarian cancer. Another area of research is the development of new tools for studying DNA repair and other cellular processes. This compound and other isoquinoline compounds have the potential to be valuable tools for studying a variety of cellular processes and could lead to new insights into the mechanisms of disease and the development of new therapies.
合成法
The synthesis of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid involves the reaction of 2-methylpropanoic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of this compound can range from 50% to 80%, depending on the specific synthesis conditions.
科学的研究の応用
2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One of the most promising applications of this compound is in the study of DNA damage and repair mechanisms. This compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair. By inhibiting PARP, this compound can induce DNA damage and cell death, making it a valuable tool for studying the mechanisms of DNA repair and the development of cancer therapies.
特性
IUPAC Name |
2-(1,4-dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-13(2,12(17)18)14-7-10(15)8-5-3-4-6-9(8)11(14)16/h3-6H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXIPPYDWCBVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CC(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2791419.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2791422.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791425.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2791430.png)


![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2791436.png)




